molecular formula C13H13NO2S B7759955 3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid

3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid

Cat. No.: B7759955
M. Wt: 247.31 g/mol
InChI Key: FQBIMWFPTSDHNL-UHFFFAOYSA-N
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Description

3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 4-position and a sulfanyl group at the 2-position, which is further connected to a propionic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the quinoline ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced at the 2-position of the quinoline ring through nucleophilic substitution using thiourea followed by hydrolysis.

    Formation of the Propionic Acid Moiety: The propionic acid moiety can be attached to the quinoline ring through a condensation reaction with acrylonitrile followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Electrophilic reagents such as halogens, nucleophilic reagents such as amines, solvents like dichloromethane, and catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their activity. The propionic acid moiety can interact with enzymes involved in metabolic pathways, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline: Lacks the sulfanyl and propionic acid groups, making it less versatile in chemical reactions.

    2-Mercaptoquinoline: Contains a sulfanyl group but lacks the methyl and propionic acid groups, limiting its biological activity.

    Quinoline-2-carboxylic acid: Contains a carboxylic acid group but lacks the methyl and sulfanyl groups, affecting its chemical properties.

Uniqueness

3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid is unique due to the presence of all three functional groups (methyl, sulfanyl, and propionic acid) on the quinoline ring

Properties

IUPAC Name

3-(4-methylquinolin-2-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-9-8-12(17-7-6-13(15)16)14-11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBIMWFPTSDHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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